N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-[(4-nitrophenyl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
N-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-1-[(4-NITROPHENYL)SULFONYL]-4-PIPERIDINECARBOXAMIDE is a complex organic compound that features a pyrazole ring, a nitrophenyl group, and a piperidinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-1-[(4-NITROPHENYL)SULFONYL]-4-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the chloro group: Chlorination of the pyrazole ring can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the ethyl linker: This step involves the alkylation of the pyrazole ring with an appropriate ethyl halide.
Formation of the nitrophenylsulfonyl group: This can be synthesized by sulfonylation of a nitrophenyl compound using reagents like chlorosulfonic acid.
Coupling with piperidinecarboxamide: The final step involves the coupling of the intermediate with piperidinecarboxamide under conditions such as peptide coupling reagents (e.g., EDC, DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-1-[(4-NITROPHENYL)SULFONYL]-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reagents like hydrogen gas with a palladium catalyst.
Substitution: The chloro group on the pyrazole ring can be substituted with nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Sodium azide, primary amines.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted pyrazole derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
N-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-1-[(4-NITROPHENYL)SULFONYL]-4-PIPERIDINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-1-[(4-NITROPHENYL)SULFONYL]-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing substrate access.
Modulating receptor function: Acting as an agonist or antagonist at receptor sites.
Interfering with protein-protein interactions: Disrupting the interactions between proteins that are critical for cellular functions.
Comparison with Similar Compounds
N-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-1-[(4-NITROPHENYL)SULFONYL]-4-PIPERIDINECARBOXAMIDE can be compared with other similar compounds, such as:
N-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-1-[(4-METHOXYPHENYL)SULFONYL]-4-PIPERIDINECARBOXAMIDE: Similar structure but with a methoxy group instead of a nitro group, which may alter its chemical reactivity and biological activity.
N-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-1-[(4-METHYLPHENYL)SULFONYL]-4-PIPERIDINECARBOXAMIDE: Similar structure but with a methyl group instead of a nitro group, which may affect its solubility and pharmacokinetics.
These comparisons highlight the uniqueness of N-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-1-[(4-NITROPHENYL)SULFONYL]-4-PIPERIDINECARBOXAMIDE in terms of its specific functional groups and their impact on its properties and applications.
Properties
Molecular Formula |
C17H20ClN5O5S |
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Molecular Weight |
441.9 g/mol |
IUPAC Name |
N-[2-(4-chloropyrazol-1-yl)ethyl]-1-(4-nitrophenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C17H20ClN5O5S/c18-14-11-20-21(12-14)10-7-19-17(24)13-5-8-22(9-6-13)29(27,28)16-3-1-15(2-4-16)23(25)26/h1-4,11-13H,5-10H2,(H,19,24) |
InChI Key |
WRRDXZQFGMNATN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCCN2C=C(C=N2)Cl)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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